molecular formula C17H18N4O2S2 B2643689 N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1210428-48-0

N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2643689
CAS RN: 1210428-48-0
M. Wt: 374.48
InChI Key: BZWNBTNHSXBJIN-UHFFFAOYSA-N
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Description

“N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound that incorporates a thiophene species . Thiophene is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Compounds bearing this moiety present a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .


Synthesis Analysis

The synthesis of such compounds often involves coupling reactions with different nucleophiles and electrophiles . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of “N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is complex and would be derived from its spectral information . The thiophene nucleus is an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .


Chemical Reactions Analysis

The chemical reactions involving “N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” could be complex and would depend on the specific conditions and reactants used. For instance, a copper chloride-catalyzed cascade cyclization of 1,6-enynes with potassium sulfide leading to arylated indeno[1,2-c]thiophenes has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” would be determined by its specific molecular structure. For instance, due to the mesoionic nature, thiadiazoles are able to cross the cellular membranes. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Scientific Research Applications

Mechanism of Action

The mechanism of action of “N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” would depend on its specific application. For example, thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models . The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .

Safety and Hazards

The safety and hazards associated with “N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” would depend on its specific properties and applications. As with all chemicals, appropriate safety precautions should be taken when handling and using this compound .

Future Directions

The future directions for “N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” could involve its use in various applications such as in the development of ternary polymer solar cells . The use of such compounds as a third component material in these cells has been demonstrated as an emerging strategy to improve the power conversion efficiencies .

properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S2/c22-17(12-3-4-13-14(10-12)20-25-19-13)18-11-15(16-2-1-9-24-16)21-5-7-23-8-6-21/h1-4,9-10,15H,5-8,11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWNBTNHSXBJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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